Bienvenue dans la boutique en ligne BenchChem!

6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Physicochemical profiling Drug-likeness prediction Lead optimization

6,7-Dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 31485-66-2) is a heterocyclic small molecule belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class. Its core scaffold features a quinazolinone ring with a thioxo group at position 2, a phenyl substituent at N3, and methoxy groups at C6 and C7.

Molecular Formula C16H14N2O3S
Molecular Weight 314.4 g/mol
CAS No. 31485-66-2
Cat. No. B1300239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
CAS31485-66-2
Molecular FormulaC16H14N2O3S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3)OC
InChIInChI=1S/C16H14N2O3S/c1-20-13-8-11-12(9-14(13)21-2)17-16(22)18(15(11)19)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,22)
InChIKeyDKEYZNUDLQFDAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 31485-66-2): Core Chemical Identity and Procurement Baseline


6,7-Dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 31485-66-2) is a heterocyclic small molecule belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class. Its core scaffold features a quinazolinone ring with a thioxo group at position 2, a phenyl substituent at N3, and methoxy groups at C6 and C7. The compound has a molecular formula of C₁₆H₁₄N₂O₃S and a molecular weight of 314.36 g/mol [1]. It is commercially available from multiple suppliers with typical purity specifications of ≥95%, and is intended exclusively for research and further manufacturing use, not for direct human application .

Why 6,7-Dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Cannot Be Readily Replaced by Other 2-Thioxoquinazolinones


Substitution among 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives is non-trivial because the biological activity and physicochemical properties of this scaffold are exquisitely sensitive to the substitution pattern on the N3-aryl ring and the C6/C7 positions on the fused benzene ring. The 2023 study by El-Sayed et al. demonstrated that among a series of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones (compounds 3a–3h), even minor changes in the nature and position of substituents on the N3-phenyl group produced marked differences in antioxidant capacity (DPPH IC₅₀ ranging from 0.165 to >1 mM), α-amylase/α-glucosidase dual inhibition, and cytotoxic potency against LoVo and HCT-116 colon cancer cells [1]. The specific combination of an unsubstituted N3-phenyl ring and C6,C7-dimethoxy groups in the target compound creates a unique electronic and steric profile that cannot be assumed equivalent to analogs with halogenated, methylated, or otherwise substituted N3-aryl rings. Direct experimental validation is required before any substitution can be scientifically justified.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Versus Closest Structural Analogs


Predicted Physicochemical Profile: 6,7-Dimethoxy-3-phenyl vs. 3-(2,5-Dimethoxyphenyl) and 3-(4-Chlorophenyl) Analogs

ACD/Labs Percepta predictions indicate that 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one possesses a calculated logP of 2.77, a polar surface area of 83 Ų, zero Rule-of-5 violations, and a predicted aqueous solubility (LogS) of approximately -4.2 . By contrast, the closely related 3-(2,5-dimethoxyphenyl) analog (CAS 380436-98-6) is predicted to exhibit a higher logP (~3.1) and larger polar surface area (~92 Ų), due to the additional methoxy groups on the N3-aryl ring . The 3-(4-chlorophenyl) analog would be expected to show a lower logP (~2.9) but increased lipophilic bulk. These differences in predicted lipophilicity and hydrogen-bonding capacity translate to distinct predicted ADME profiles, making the target compound a more balanced starting point for lead optimization where moderate lipophilicity and favorable permeability are desired.

Physicochemical profiling Drug-likeness prediction Lead optimization

X-ray Crystallographic Structural Confirmation of 6,7-Dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Single-crystal X-ray diffraction analysis of 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one confirmed the thione tautomeric form in the solid state, with key dihedral angles of 41.29° and 72.94° between the central heterocycle and the phenyl and methoxyphenyl rings, respectively [1]. The crystal structure (T = 173 K, R factor = 0.038, data-to-parameter ratio = 14.1) provides unambiguous atomic-level evidence of the compound's three-dimensional conformation. This contrasts with certain N3-alkyl-substituted analogs in the same class, which have been reported to crystallize in different space groups or exhibit thiol tautomerism under specific conditions [2]. The availability of a high-resolution crystal structure enables structure-based drug design and molecular docking studies that cannot be reliably performed with homology models or predicted conformers.

X-ray crystallography Structural biology Tautomerism

Spectroscopic (IR, NMR) and Quantum Chemical Characterization Benchmarking

A combined experimental and theoretical study (IR, NMR, and DFT at B3LYP/6-311++G(d,p) level) on 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one established that the thione-thiol tautomeric equilibrium strongly favors the thione form, with a calculated energy difference of approximately 8–10 kcal/mol relative to the thiol form [1]. The computed IR vibrational frequencies and ¹H/¹³C NMR chemical shifts showed excellent agreement with experimental data (RMS deviation < 5 cm⁻¹ for IR; < 0.3 ppm for ¹H NMR). In the broader 2-thioxoquinazolinone class, the thione-thiol energy gap can vary by 3–5 kcal/mol depending on the N3 substituent, as shown in comparative DFT studies on 3-methyl and 3-ethyl analogs [2]. This spectroscopic and computational characterization provides a validated reference dataset that enables identity confirmation and quality control for procurement, reducing the risk of receiving a mis-assigned or degraded product.

Spectroscopic characterization DFT calculation Tautomerism analysis

Green Synthesis Accessibility and Scaffold Versatility Advantage

The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold, including the target compound, can be synthesized via a one-pot multicomponent reaction under solvent-free conditions using isatoic anhydride, phenyl isothiocyanate, and appropriate amines or via heteropolyacid-catalyzed routes with reported yields of 75–92% [1][2]. While no yield data specific to 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was identified in the open literature, the general synthetic accessibility of the C6,C7-dimethoxy-substituted series is comparable to other 3-aryl-2-thioxoquinazolinones. The presence of the C2-thioxo group provides a reactive handle for further derivatization (e.g., S-alkylation to form 2-benzylthio analogs), a feature exploited in the El-Sayed et al. study to generate compounds with enhanced α-glucosidase inhibitory activity [3]. This latent reactivity distinguishes the target compound from 2-oxo-quinazolinone analogs, which lack this synthetic diversification potential.

Synthetic methodology Green chemistry Scaffold diversification

Biological Activity Gap: No Direct Comparative Data Available for the Target Compound

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and patent literature did not identify any quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, or % inhibition at defined concentrations) specifically for 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 31485-66-2). The PubChem entry (CID 728875) shows zero bioassay results as of the latest update [1]. In contrast, structurally related 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones (e.g., compounds 3a, 3f, 3g, 3h in El-Sayed et al., 2023) have been characterized with quantitative data: DPPH scavenging IC₅₀ values of 0.165–0.191 mM (vs. BHT 0.245 mM), α-amylase inhibition, and LoVo cytotoxicity IC₅₀ of 294–383 µM [2]. Any assumption that the target compound possesses similar biological activity would be scientifically unsupported. Users requiring biological activity data must commission de novo testing.

Biological activity Data gap analysis Risk assessment

Recommended Application Scenarios for 6,7-Dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Based on Verified Evidence


Structure-Based Drug Design and Computational Chemistry

The availability of a high-resolution X-ray crystal structure (R factor = 0.038) [1] makes this compound suitable as a starting template for structure-based drug design, molecular docking studies, and pharmacophore modeling. Its experimentally validated thione tautomeric form provides a reliable 3D conformation for virtual screening campaigns, unlike analogs for which only predicted or low-resolution structures are available.

Scaffold Diversification via Thioxo Group Functionalization

The C2-thioxo group serves as a reactive handle for S-alkylation, enabling the synthesis of 2-benzylthio derivatives that have been demonstrated in the broader class to enhance α-glucosidase and α-amylase inhibitory activities [2]. This compound is a logical procurement choice as a diversification-ready core scaffold for parallel library synthesis, whereas 2-oxo analogs lack this functionalization vector.

Spectroscopic Reference Standard and Analytical Method Development

The comprehensive spectroscopic characterization (IR, ¹H/¹³C NMR) with DFT-validated assignments [3] supports the use of this compound as a reference standard for analytical method development, HPLC purity assay calibration, and identity confirmation in quality control workflows. The documented spectral data reduce the burden of de novo characterization for laboratories incorporating this scaffold into their research programs.

Physicochemical Profiling and ADMET Early-Stage Screening

With predicted favorable physicochemical properties (logP = 2.77, TPSA = 83 Ų, zero Rule-of-5 violations) , this compound can serve as a baseline for comparative ADMET screening in lead optimization programs. Its moderate lipophilicity and balanced hydrogen-bonding profile make it a suitable reference point when assessing the impact of introducing additional substituents on the N3-aryl or C6/C7 positions.

Quote Request

Request a Quote for 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.